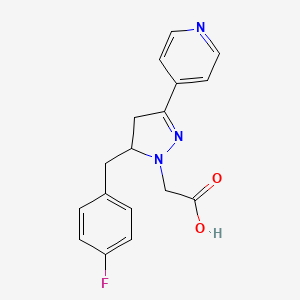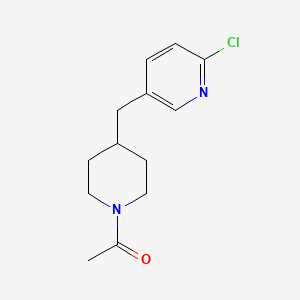
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one
Overview
Description
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one is an organic compound that features a chloropyridine moiety linked to a piperidine ring via a methylene bridge
Preparation Methods
The synthesis of 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and piperidine.
Reaction Conditions: The 6-chloropyridine is reacted with formaldehyde and piperidine under acidic conditions to form the intermediate 6-chloropyridin-3-ylmethylpiperidine.
Final Step: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.
Chemical Reactions Analysis
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chloropyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety is known to interact with nicotinic acetylcholine receptors, modulating their activity. This interaction can influence neurotransmission and has potential therapeutic implications for neurological conditions.
Comparison with Similar Compounds
1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one can be compared with similar compounds such as:
1-(6-Chloropyridin-3-yl)-N-methylmethanamine: This compound also features a chloropyridine moiety but differs in its substitution pattern and functional groups.
2-Chloro-5-(methylaminomethyl)pyridine: Another chloropyridine derivative with different substitution and functional groups.
6-Chloro-N-methyl-3-pyridinemethanamine: Similar in structure but with variations in the piperidine ring and functional groups.
Properties
IUPAC Name |
1-[4-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-4-11(5-7-16)8-12-2-3-13(14)15-9-12/h2-3,9,11H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTUMFXZEHTTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid](/img/structure/B1399372.png)


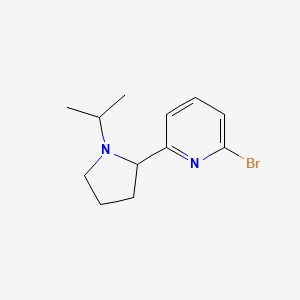
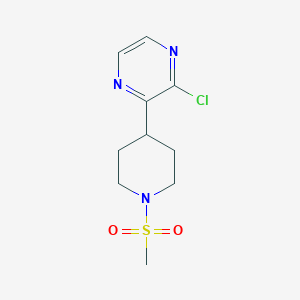

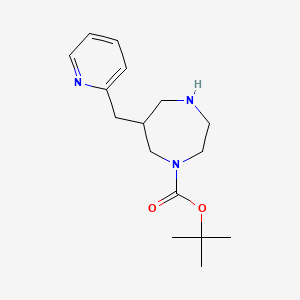

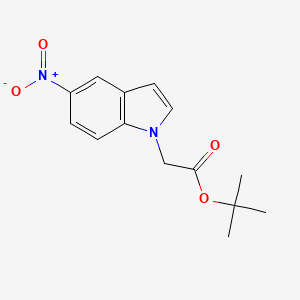
![6-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399385.png)

